molecular formula C11H13BrClNO2 B8016043 tert-butyl N-(4-bromo-3-chlorophenyl)carbamate

tert-butyl N-(4-bromo-3-chlorophenyl)carbamate

Cat. No.: B8016043
M. Wt: 306.58 g/mol
InChI Key: RMEYTKODWQFCLB-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-3-chlorophenyl)carbamate (CAS 1092493-67-8) is a bromo- and chloro- substituted aromatic carbamate serving as a versatile building block and chemical intermediate in organic and medicinal chemistry. Its molecular formula is C11H13BrClNO2 with a molecular weight of 306.58 . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amines during multi-step synthesis. The Boc group is known for its stability under basic conditions and against nucleophiles, and it can be readily removed under mild acidic conditions or using specialized methods like oxalyl chloride in methanol to regenerate the parent amine . The presence of both bromo and chloro substituents on the phenyl ring makes this compound a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of more complex molecules for drug discovery programs. In research, this and structurally similar Boc-protected anilines are key intermediates in the development of potent small-molecule inhibitors, such as those targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase . Stabilizing hypoxia-inducible factor-1α (HIF-1α) by inhibiting its VHL-mediated degradation is a promising therapeutic strategy for treating anemia and ischemic diseases, highlighting the research value of such intermediates . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEYTKODWQFCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Bicarbonate-Mediated Reaction

Reagents :

  • 4-Bromo-3-chloroaniline

  • Boc₂O

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform or dichloromethane (DCM)

Procedure :
A mixture of 4-bromo-3-chloroaniline (34.4 g) in chloroform is treated with saturated aqueous NaHCO₃, followed by Boc₂O (51 g) in chloroform. The reaction is stirred at room temperature for 4 hours and then refluxed overnight. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated to yield the product.

Key Data :

ParameterValue
Yield70–75%
TemperatureReflux (40–60°C)
Reaction Time16–20 hours

Mechanistic Insight :
Boc₂O reacts with the amine to form a mixed carbonate intermediate, which undergoes nucleophilic attack by the amine to release CO₂ and form the carbamate.

Triethylamine-Catalyzed Synthesis in Tetrahydrofuran (THF)

Reagents :

  • 4-Bromo-3-chloroaniline

  • Boc₂O

  • Triethylamine (Et₃N)

  • THF

Procedure :
4-Bromo-3-chloroaniline (5.0 mmol) is dissolved in THF, followed by Boc₂O (1.05 eq) and Et₃N (1.2 eq). The mixture is stirred at 50°C for 5 hours, partitioned between water and ethyl acetate, and purified via column chromatography.

Key Data :

ParameterValue
Yield60–68%
Temperature50°C
Reaction Time5 hours

Advantage :
THF’s high polarity facilitates amine activation, enhancing reaction efficiency.

Alternative Boc-Activating Agents

tert-Butyl Chloroformate (Boc-Cl)

Reagents :

  • 4-Bromo-3-chloroaniline

  • Boc-Cl

  • Sodium hydride (NaH)

  • Dichloromethane (DCM)

Procedure :
NaH (60% dispersion) is added to a solution of 4-bromo-3-chloroaniline in DCM at 0°C. Boc-Cl (1.2 eq) is introduced dropwise, and the mixture is stirred at room temperature for 12 hours. The crude product is washed with 5% HCl and purified via recrystallization.

Key Data :

ParameterValue
Yield65–72%
Temperature0°C → RT
Reaction Time12 hours

Challenge :
NaH’s pyrophoric nature necessitates inert conditions, complicating scalability.

Solvent and Base Optimization

Toluene with Potassium Carbonate

Reagents :

  • 4-Bromo-3-chloroaniline

  • Boc₂O

  • K₂CO₃

  • Toluene

Procedure :
4-Bromo-3-chloroaniline (10 g) and Boc₂O (12.6 g) are refluxed in toluene for 16 hours. After solvent removal, the residue is diluted with water, filtered, and dried.

Key Data :

ParameterValue
Yield64%
Temperature70°C
Reaction Time16 hours

Note :
Toluene’s high boiling point enables prolonged heating without solvent loss.

Industrial-Scale Production

Continuous Flow Reactor Systems

Reagents :

  • 4-Bromo-3-chloroaniline

  • Boc₂O

  • Et₃N

  • Acetonitrile

Procedure :
A continuous flow reactor is charged with a solution of 4-bromo-3-chloroaniline and Et₃N in acetonitrile. Boc₂O is introduced at a controlled rate, and the reaction is maintained at 60°C with a residence time of 30 minutes. The output is concentrated and crystallized.

Key Data :

ParameterValue
Yield85–90%
Throughput1 kg/hour

Advantage :
Continuous systems minimize side reactions and improve consistency.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (hours)Scalability
NaHCO₃/Chloroform70–7540–6016–20Moderate
Et₃N/THF60–68505High
Boc-Cl/NaH/DCM65–720–2512Low
K₂CO₃/Toluene647016High
Continuous Flow85–90600.5Industrial

Key Findings :

  • Base Selection : Et₃N and NaHCO₃ provide comparable yields, but NaHCO₃ is cost-effective for large-scale synthesis.

  • Solvent Impact : Polar solvents (THF, acetonitrile) accelerate reaction rates, while toluene enhances thermal stability.

  • Scalability : Continuous flow systems outperform batch reactors in yield and throughput.

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Urea Formation : Excess Boc₂O or prolonged heating may lead to urea byproducts. This is mitigated by stoichiometric control and monitoring via TLC.

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves or inert atmospheres are recommended.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/n-hexane (3:97) effectively separates the product from unreacted aniline.

  • Recrystallization : Hexane or ethanol recrystallization yields high-purity crystals (>98% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-bromo-3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl N-(4-bromo-3-chlorophenyl)carbamate exhibit promising anticancer properties. For instance, the incorporation of halogenated phenyl groups has been linked to enhanced biological activity against various cancer cell lines. The bromo and chloro substituents may contribute to the modulation of biological pathways involved in tumor growth and proliferation .

1.2 Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to optimize ligand interactions with specific biological targets. The presence of the tert-butyl group is noted to enhance lipophilicity, which can improve the compound's bioavailability and cellular uptake. Such modifications are crucial for developing effective therapeutic agents .

Synthetic Organic Chemistry

2.1 Deprotection Strategies

This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the context of deprotection reactions. The N-tert-butyloxycarbonyl (N-Boc) group can be selectively removed using mild conditions, such as oxalyl chloride in methanol, yielding high yields of the corresponding amines . This method demonstrates the compound's utility in synthesizing more complex molecules while maintaining functional group integrity.

2.2 Synthesis of Novel Compounds

The compound can act as a precursor for synthesizing novel derivatives through various coupling reactions. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of new materials or biologically active compounds .

Research Applications

3.1 Material Science

In material science, this compound can be explored for its potential use in creating polymeric materials with tailored properties. The incorporation of carbamate functionalities into polymers can enhance mechanical strength and thermal stability, making them suitable for various industrial applications.

3.2 Analytical Chemistry

The compound's distinct chemical structure makes it useful as a standard reference material in analytical chemistry. It can be employed in chromatographic methods to assess the purity and concentration of similar compounds in research settings .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentEnhanced activity due to halogen substitution
Structure-Activity Relationship (SAR) studiesImproved bioavailability with tert-butyl group
Synthetic Organic ChemistryDeprotection strategiesHigh yields using oxalyl chloride
Synthesis of novel derivativesVersatile precursor for complex molecules
Research ApplicationsMaterial SciencePotential for enhanced mechanical properties
Analytical ChemistryUseful as a standard reference material

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing chemotherapeutics, suggesting a potential pathway for drug development .

Case Study 2: Synthetic Methodology Development

A research group focused on developing efficient synthetic routes for producing carbamate derivatives highlighted the utility of this compound as an intermediate. By employing various coupling reactions, they successfully synthesized a library of compounds with diverse biological activities, demonstrating the compound's versatility in synthetic applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its binding affinity and selectivity for these targets. The tert-butyl carbamate group can also influence the compound’s solubility and stability, affecting its overall activity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in substituent type, position, and electronic effects (Table 1).

Table 1: Structural Comparison of Phenyl-Substituted tert-Butyl Carbamates

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
This compound Br (4), Cl (3) C₁₁H₁₃BrClNO₂ ~306.6 (calc.)
tert-Butyl (4-bromo-3-methoxybenzyl)carbamate (41g) Br (4), OMe (3) C₁₃H₁₈BrNO₃ 340.20
tert-Butyl (4-bromo-3-methylbenzyl)carbamate (41f) Br (4), Me (3) C₁₃H₁₈BrNO₂ 308.20
tert-Butyl (2-chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42e) Cl (2), thiazole (4) C₁₇H₂₀ClN₂O₂S 362.87
tert-Butyl (3-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42h) F (3), thiazole (4) C₁₇H₂₀FN₂O₂S 346.42

Key Observations:

  • Electronic Effects: Bromine and chlorine (target compound) are electron-withdrawing groups (EWGs), enhancing electrophilic reactivity compared to electron-donating groups (EDGs) like methoxy (-OMe) or methyl (-Me) in analogs .
  • Steric Effects: The benzyl carbamate derivatives (e.g., 41g, 41f) exhibit reduced steric hindrance compared to direct phenyl carbamates due to the methylene spacer .
  • Synthetic Yields: Substituents influence reaction efficiency. For example:
    • 41g (3-OMe): 16% yield due to steric hindrance from methoxy .
    • 42h (3-F): 77% yield, attributed to fluorine’s small size and moderate EWG effect .

Biological Activity

Tert-butyl N-(4-bromo-3-chlorophenyl)carbamate is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group attached to a carbamate moiety with a 4-bromo-3-chlorophenyl substituent. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity and biological activity, making it an interesting subject for further investigation.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The halogenated phenyl group contributes to the compound’s binding affinity and specificity for certain targets, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by forming stable adducts.
  • Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits activity against various microbial strains, indicating potential use in treating infections.
  • Anticancer Activity : Preliminary investigations indicate that it may have anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : In vitro studies have shown that related compounds can protect against oxidative stress-induced cell death, suggesting similar potential for neuroprotection .

Case Studies

  • In Vitro Studies : A study investigated the effects of related carbamates on astrocyte cells exposed to amyloid beta (Aβ) peptides. The results indicated that these compounds could reduce cell death by modulating inflammatory responses and oxidative stress levels .
  • Enzyme Inhibition Assays : Research has focused on the inhibition of acetylcholinesterase and β-secretase by structurally similar compounds. For instance, one study reported IC50 values indicating effective inhibition at low concentrations, suggesting potential for Alzheimer's disease treatment .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialActivity against various microbial strains
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduced oxidative stress in astrocytes
Enzyme InhibitionInhibition of acetylcholinesterase

Q & A

Q. Table 1: Representative Reaction Conditions

Reagent/ConditionRoleExample Parameters
Boc₂OProtecting agent1.2 equiv, 0°C → RT, 12 h
DMAPCatalyst0.1 equiv
EtOAc/Hexanes (1:5)Eluent for purificationColumn chromatography, Rf = 0.5

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Key Peaks: Aromatic protons (δ 7.2–7.8 ppm, multiplet), tert-butyl group (δ 1.4 ppm, singlet), carbamate NH (δ 6.5–7.0 ppm, broad if present) .
    • Validation: Compare with computed spectra (DFT) or literature analogs (e.g., tert-butyl N-(3-chloro-2-methylphenyl)carbamate) .
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 305.97 (C₁₁H₁₂BrClNO₂⁺) with <2 ppm error .
  • FT-IR: Carbamate C=O stretch at ~1700 cm⁻¹; NH stretch (if free) at ~3350 cm⁻¹ .

What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: -20°C under inert gas (Ar/N₂) in amber vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood. For spills, absorb with vermiculite and dispose as halogenated waste .

Advanced Questions

How can SHELXL be employed to resolve electron density ambiguities in its crystal structure?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data. Index reflections using SHELXD .
  • Refinement: In SHELXL , apply:
    • TWIN/BASF commands for twinned crystals.
    • ISOR/DFIX restraints for disordered tert-butyl groups .
  • Validation: Check R1/wR2 convergence (<5% discrepancy) and omit maps for ambiguous regions (e.g., halogen positions) .

Q. Table 2: Crystallographic Parameters

ParameterTypical Value
Space groupP2₁/c
Z4
Rint (%)<3.0
C–Br/C–Cl bond lengths1.89–1.93 Å / 1.73–1.77 Å

How to address conflicting NMR data between synthetic batches?

Methodological Answer:

  • Root Cause Analysis:
    • Impurities: Run ¹H NMR with NOESY to detect diastereomers or byproducts.
    • Solvent Effects: Compare spectra in CDCl₃ vs. DMSO-d₆; Boc groups may exhibit solvent-dependent shifts .
  • Resolution:
    • Repurification: Use preparative HPLC (ACN/H₂O + 0.1% TFA) to isolate the main peak.
    • X-ray Crystallography: Confirm absolute configuration if stereocenters are suspected .

What strategies are effective for designing derivatives of this compound for SAR studies?

Methodological Answer:

  • Core Modifications:
    • Aromatic Ring: Introduce substituents (e.g., -OMe, -CF₃) at the 2-position to study steric effects (see tert-butyl N-(4-bromo-3-methoxyphenyl)carbamate in ).
    • Carbamate Group: Replace tert-butyl with alternative protecting groups (e.g., Fmoc) to modulate stability .
  • Screening: Use SPR (surface plasmon resonance) or MST (microscale thermophoresis) to assess binding affinity changes .

Q. Table 3: Example Derivatives and Properties

DerivativeModificationKey Application
tert-Butyl N-(4-bromo-3-iodophenyl)carbamateHalogen exchangeRadiolabeling studies
tert-Butyl N-(4-cyano-3-chlorophenyl)carbamateElectron-withdrawing groupEnzyme inhibition assays

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